9,12,13-Trihydroxy-10-octadecenoic acid, also known as 9,12,13-trihydroxyoctadec-10-enoic acid or Pinellic acid, is a polyunsaturated fatty acid derived from linoleic acid. It possesses three hydroxyl groups located at the 9th, 12th, and 13th carbon positions of the octadecenoic acid chain. The molecular formula for this compound is , and it has a molecular weight of approximately 330.46 g/mol. This compound is notable for its role in various biological processes and its potential applications in agriculture and medicine .
The synthesis of 9,12,13-trihydroxy-10-octadecenoic acid primarily occurs through the enzymatic oxidation of linoleic acid. This process involves several enzymes, including lipoxygenase and peroxygenase, which catalyze the formation of hydroperoxy intermediates that are subsequently converted into trihydroxy fatty acids. The reaction pathway can be summarized as follows:
9,12,13-Trihydroxy-10-octadecenoic acid exhibits several biological activities that make it significant in both plant physiology and potential therapeutic applications:
The synthesis of 9,12,13-trihydroxy-10-octadecenoic acid can be achieved through various methods:
The applications of 9,12,13-trihydroxy-10-octadecenoic acid span several fields:
Studies have indicated that 9,12,13-trihydroxy-10-octadecenoic acid interacts with several biological systems:
Several compounds share structural similarities with 9,12,13-trihydroxy-10-octadecenoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
9,10,13-Trihydroxy-11-octadecenoic acid | C18H34O5 | Hydroxyl groups at different positions; less common |
9-Hydroxy-10-octadecenoic acid | C18H36O3 | Fewer hydroxyl groups; simpler structure |
9-Oxo-10-octadecenoic acid | C18H34O3 | Contains a ketone group instead of hydroxyl groups |
9-Hydroperoxy-10-octadecenoic acid | C18H34O4 | Contains a hydroperoxide functional group |
The distinct arrangement of hydroxyl groups at the 9th, 12th, and 13th positions in 9,12,13-trihydroxy-10-octadecenoic acid contributes to its unique biological activities compared to similar compounds .
The biosynthesis of 9,12,13-trihydroxy-10-octadecenoic acid involves a coordinated series of enzymatic reactions primarily orchestrated by 15-lipoxygenase and soluble epoxide hydrolase [10] [11]. The 15-lipoxygenase enzyme, encoded by the ALOX15 gene located on chromosome 17p13.3, serves as the primary initiating enzyme in this biosynthetic cascade [6]. This 75 kilodalton protein, composed of 662 amino acids, catalyzes the stereospecific oxygenation of linoleic acid to generate 13-hydroperoxy-octadecadienoic acid intermediates [6] [10].
The enzymatic mechanism proceeds through the formation of 13-hydroperoxide intermediates, which predominantly exhibit the 13(S) configuration, indicating the stereospecific nature of 15-lipoxygenase activity [10] [11]. Stereochemical analysis has revealed that trihydroxyoctadecenoic acids produced via this pathway demonstrate excess 13(S) enantiomers relative to 13(R) configurations, confirming the lipoxygenase-dependent process [11]. The enzyme exhibits optimal activity with linoleic acid and arachidonic acid as substrates, with cellular localization primarily in the cytosol and membrane-associated fractions [6] [25].
Soluble epoxide hydrolase, encoded by the EPHX2 gene, functions as a bifunctional enzyme with distinct epoxide hydrolase and lipid-phosphate phosphatase activities [7] [13]. The enzyme exists as a homodimer with molecular domains separated into C-terminal epoxide hydrolase activity and N-terminal phosphatase activity [7]. The epoxide hydrolase domain catalyzes the addition of water to epoxides, yielding vicinal diols through a two-step mechanism involving nucleophilic attack and covalent intermediate formation [30]. This enzyme demonstrates broad tissue distribution, with highest expression in liver, but significant activity also present in vascular endothelium, leukocytes, and smooth muscle cells [7] [13].
Enzyme Type | Primary Function | Substrate Preference | Product Stereochemistry | Cellular Localization |
---|---|---|---|---|
15-Lipoxygenase (15-LOX) | Converts linoleic acid to 13-hydroperoxide intermediates | Linoleic acid, arachidonic acid | 13(S)-configuration predominant | Cytosol, membrane-associated |
Soluble Epoxide Hydrolase (sEH) | Hydrolyzes epoxides to corresponding diols | Fatty acid epoxides | Various diol configurations | Cytosol and peroxisomes |
Cytochrome P450 Epoxygenases | Epoxidation of fatty acids | Polyunsaturated fatty acids | Multiple epoxide isomers | Endoplasmic reticulum |
Epoxy Alcohol Synthase | Converts hydroperoxides to epoxy alcohols | 9-hydroperoxides of linoleic acid | (S,S,S)-epoxyalcohol epimers | Membrane-bound |
Allene Oxide Synthase | Formation of allene oxide intermediates | 13-hydroperoxides | Racemic mixtures | Chloroplasts (plants) |
The enzymatic conversion demonstrates high specificity, with inhibition studies using BLX-3887, a selective 15-lipoxygenase inhibitor, completely blocking trihydroxyoctadecenoic acid formation in a dose-dependent manner [10] [11]. This inhibition pattern confirms the essential role of 15-lipoxygenase in the biosynthetic pathway. Conversely, the process shows independence from cytochrome P450 activities, as demonstrated by the lack of inhibition with SKF 525A, a broad-spectrum cytochrome P450 inhibitor [11].
Eosinophils represent the primary cellular source for 9,12,13-trihydroxy-10-octadecenoic acid biosynthesis in human systems [10] [11]. Following incubation with linoleic acid, eosinophils demonstrate robust capacity for trihydroxyoctadecenoic acid production, generating both 9,10,13-trihydroxyoctadecenoic acid and 9,12,13-trihydroxyoctadecenoic acid isomers [10]. The stereochemical profile of eosinophil-derived products shows predominant 13(S) configuration, consistent with 15-lipoxygenase-mediated synthesis [10] [11]. Eosinophils express high levels of 15-lipoxygenase enzyme, which translates to significant metabolic capacity for trihydroxy fatty acid production [10].
Mast cells, particularly the LAD2 cell line, demonstrate moderate capacity for trihydroxyoctadecenoic acid synthesis, though with distinct stereochemical characteristics [10] [11]. Unlike eosinophils, mast cells produce trihydroxyoctadecenoic acids with predominantly 13(R) configuration, indicating alternative synthetic pathways or different enzyme isoforms [10]. The human mast cell line HMC-1 expresses multiple lipoxygenase activities, including 5-lipoxygenase, which contributes to diverse oxylipin production patterns [12]. Mast cell trihydroxyoctadecenoic acid production can be stimulated by calcium ionophore treatment, though the response differs from that observed in eosinophils [12] [15].
Neutrophils show minimal capacity for trihydroxyoctadecenoic acid production compared to eosinophils and mast cells [10] [11]. This limited production capacity correlates with the predominant 5-lipoxygenase expression in neutrophils, which preferentially generates different oxylipin products rather than trihydroxyoctadecenoic acids [10]. The differential cellular capacity reflects the distinct enzyme expression profiles and metabolic specialization of different granulocyte populations [10] [11].
Vascular tissue components, including endothelial cells and smooth muscle cells, contribute to trihydroxyoctadecenoic acid metabolism through soluble epoxide hydrolase activity [7] [13]. Vascular endothelium expresses significant levels of soluble epoxide hydrolase, which participates in the hydrolysis of epoxide intermediates to form trihydroxy products [7]. Smooth muscle cells demonstrate cytochrome P450 epoxygenase activities that can generate epoxide precursors, though their direct contribution to 9,12,13-trihydroxy-10-octadecenoic acid biosynthesis remains less characterized than granulocyte production [13].
Cell Type | Production Capacity | Primary Enzyme | Stereochemical Profile | Regulatory Factors |
---|---|---|---|---|
Eosinophils | High | 15-LOX (15-lipoxygenase) | 13(S)-configuration dominant | BLX-3887 inhibitable |
Mast Cells (LAD2) | Moderate | Multiple LOX isoforms | 13(R)-configuration dominant | Calcium ionophore responsive |
Neutrophils | Minimal/None | 5-LOX primarily | Not applicable | Limited trihydroxy production |
Vascular Endothelium | Moderate | Soluble epoxide hydrolase | Mixed configurations | sEH activity dependent |
Smooth Muscle Cells | Low-Moderate | Cytochrome P450 | Variable | Stress-responsive |
Adipose Tissue | Low | Various lipases | Not well characterized | Metabolic state dependent |
The biosynthetic pathway to 9,12,13-trihydroxy-10-octadecenoic acid involves several critical metabolic intermediates, with hydroperoxides and epoxy alcohols serving as essential precursors [5] [16] [17]. The initial substrate, linoleic acid, undergoes 15-lipoxygenase-catalyzed oxygenation to generate 13-hydroperoxy-octadecadienoic acid, which represents the primary hydroperoxide intermediate [5] [10]. This hydroperoxide demonstrates inherent instability and undergoes rapid enzymatic conversion through multiple pathways [5] [16].
Epoxy alcohols emerge as crucial intermediates in the biosynthetic cascade, formed through the action of epoxy alcohol synthase on hydroperoxide precursors [16] [18]. The enzymatic mechanism involves homolysis of the hydroperoxy group, followed by rearrangement to form epoxyallyl radicals, and subsequent recombination with hydroxyl radicals to yield epoxy alcohols [18]. Plant systems, particularly potato tubers, demonstrate significant epoxy alcohol synthase activity, converting 9-hydroperoxy-octadecadienoic acid to specific epoxy alcohol intermediates including 9,10-epoxy-11-hydroxy-octadecenoic acid and 12,13-epoxy-9-hydroxy-octadecenoic acid [5] [16].
The stereochemical analysis of epoxy alcohol intermediates reveals specific configurational preferences depending on the enzymatic source [17]. Hematin-catalyzed reactions of 9-hydroperoxy-octadecadienoic acid generate four distinct trihydroxy isomers upon mild acid hydrolysis: 9S,10R,13S-, 9S,12R,13S-, 9S,10S,13S-, and 9S,12S,13S-trihydroxy-octadecenoic acids in ratios of 40:26:22:12 [17]. These ratios demonstrate the stereoselective nature of the conversion process and highlight the importance of enzymatic control in determining final product distribution [17].
Bacterial systems provide alternative insights into intermediate metabolism, with Pseudomonas aeruginosa PR3 capable of converting linoleic acid to both 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid [4]. The bacterial conversion yields maximum concentrations with 44% substrate conversion, producing 16 different diastereomers representing the complete stereochemical diversity possible for these compounds [4]. The optimum conditions for bacterial production include pH 7.0, temperature 30°C, and linoleic acid concentration of 10 mg/ml [4].
Intermediate | Formation Pathway | Stability | Biological Role |
---|---|---|---|
Linoleic acid | Dietary/endogenous source | Stable | Substrate |
13-Hydroperoxide (13-HpODE) | 15-LOX mediated oxygenation | Labile, rapidly converted | Key intermediate |
9-Hydroperoxide (9-HpODE) | 9-LOX mediated oxygenation | Labile, rapidly converted | Alternative intermediate |
Epoxy alcohols | Epoxy alcohol synthase activity | Intermediate stability | Biosynthetic precursor |
9,10-Epoxy-11-hydroxy compounds | Isomerization of 9-hydroperoxide | Moderately stable | Structural intermediate |
12,13-Epoxy-9-hydroxy compounds | Isomerization of 13-hydroperoxide | Moderately stable | Structural intermediate |
9,12,13-Trihydroxy-10-octadecenoic acid | Epoxide hydrolase catalysis | Stable end product | Bioactive metabolite |
The temporal dynamics of intermediate formation show that hydroperoxide intermediates undergo rapid conversion, with half-lives measured in minutes under physiological conditions [5] [16]. Epoxy alcohols demonstrate intermediate stability, persisting sufficiently long to serve as effective biosynthetic precursors while remaining reactive enough for further enzymatic processing [16] [18]. The final trihydroxy product exhibits enhanced stability compared to its precursors, reflecting the reduced reactivity of hydroxyl groups compared to peroxides and epoxides [5].
The biosynthesis of 9,12,13-trihydroxy-10-octadecenoic acid demonstrates significant variations between human and non-human systems, reflecting evolutionary adaptations and species-specific enzymatic capabilities [22] [23] [25]. Human systems, particularly eosinophils and mast cells, utilize 15-lipoxygenase-dependent pathways with distinct stereochemical outcomes [10] [11]. Human eosinophils generate predominantly 13(S)-configured products through ALOX15 enzyme activity, while human mast cells produce 13(R)-configured isomers through alternative enzymatic routes [10] [11].
Plant systems exhibit fundamentally different biosynthetic approaches, employing cytochrome P450 enzymes of the CYP74 family rather than mammalian-type lipoxygenases [22] [24]. Potato leaves demonstrate a unique pathway involving 9-lipoxygenase-catalyzed oxygenation followed by epoxy alcohol synthase conversion [16]. The plant system generates epoxy alcohols with (S,S,S)-stereochemical configuration, contrasting with the mixed stereochemistry observed in mammalian systems [16] [22]. Plant CYP74 enzymes show substrate specificity for 9-hydroperoxides of linoleic acid, producing methyl 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoate as a major product [16].
Bacterial biosynthesis, exemplified by Pseudomonas aeruginosa strains, employs cytochrome P450-like enzymes capable of generating extensive stereochemical diversity [4] [27]. The bacterial system produces all 16 possible diastereomers of trihydroxyoctadecenoic acids, demonstrating less stereochemical control compared to mammalian and plant systems [4]. Bacterial conversion efficiency reaches 44% under optimized conditions, with production influenced by pH, temperature, and substrate concentration [4] [27].
Marine systems present unique biosynthetic capabilities, with brown algae such as Ectocarpus siliculosus expressing CYP5164B1, the first characterized CYP74-related enzyme in marine organisms [23]. The algal epoxyalcohol synthase demonstrates preference for 9-hydroperoxides over 13-hydroperoxides, generating primarily (9S,10S,11S,12Z)-9,10-epoxy-11-hydroxy-12-octadecenoic acid [23]. This marine enzyme represents an evolutionary link between plant and animal oxylipin biosynthetic systems [23].
Mammalian species variations contribute additional complexity to comparative biosynthesis patterns [25]. Mouse ALOX15B demonstrates different positional specificity compared to human orthologs, exhibiting 8S-lipoxygenating activity rather than 15S-lipoxygenation [25]. This species difference reflects specific amino acid variations at positions 603 and 604, where mice possess Tyr-His combinations while other mammals maintain Asp-Val or Asp-Ile motifs [25]. These variations highlight the importance of evolutionary pressures in shaping oxylipin biosynthetic capabilities across species [25].
System Type | Primary Enzyme | Product Stereochemistry | Conversion Efficiency | Regulatory Mechanisms |
---|---|---|---|---|
Human Eosinophils | 15-LOX-1 | 13(S)-dominant | High (>70% conversion) | 15-LOX inhibitor sensitive |
Human Mast Cells | Multiple LOX isoforms | 13(R)-dominant | Moderate (30-50%) | Calcium-dependent activation |
Plant Systems (Potato) | 9-LOX, Epoxy alcohol synthase | (S,S,S)-configuration | Variable, stress-dependent | Pathogen-responsive |
Bacterial (P. aeruginosa) | Cytochrome P450-like enzymes | Multiple diastereomers (16 total) | 44% maximum conversion | pH and temperature sensitive |
Marine Algae (E. siliculosus) | CYP5164B1 (EsEAS) | 9(S),10(S),11(S)-configuration | Moderate efficiency | Substrate specificity dependent |
Mammalian (Mouse) | ALOX15B (different specificity) | 8(S)-lipoxygenation activity | Species-specific variation | Genetic polymorphisms |
The trihydroxyoctadecenoic acid family encompasses two primary regioisomeric forms that differ fundamentally in their hydroxyl group positioning and double bond location. The 9,10,13-trihydroxyoctadecenoic acid features hydroxyl groups at carbons 9, 10, and 13, with the double bond positioned at carbon 11, strategically located between the hydroxylated carbons [1]. In contrast, 9,12,13-trihydroxyoctadecenoic acid contains hydroxyl groups at carbons 9, 12, and 13, with the double bond at carbon 10, adjacent to the carbon 9 hydroxyl group [1] [2].
Property | 9,10,13-TriHOME | 9,12,13-TriHOME |
---|---|---|
Hydroxyl Group Positions | C-9, C-10, C-13 | C-9, C-12, C-13 |
Double Bond Position | C-11 (between hydroxylated carbons) | C-10 (adjacent to C-9 hydroxyl) |
Molecular Formula | C₁₈H₃₄O₅ | C₁₈H₃₄O₅ |
Molecular Weight | 330.5 Da | 330.5 Da |
Number of Chiral Centers | 3 | 3 |
Total Stereoisomers | 8 (4 enantiomer pairs) | 8 (4 enantiomer pairs) |
MS/MS Fragment (m/z) | 139.0 | 211.0 |
Collision Energy (eV) | 21 | 25 |
Typical Elution Pattern | Earlier elution in RP-HPLC | Later elution in RP-HPLC |
Biological Source | Linoleic acid autoxidation, enzymatic | Linoleic acid autoxidation, plant sources |
These regioisomeric differences manifest in distinct mass spectrometric fragmentation patterns, which serve as the foundation for analytical differentiation. The 9,10,13-trihydroxyoctadecenoic acid produces a characteristic fragment ion at mass-to-charge ratio 139.0 under collision energy of 21 electron volts, while 9,12,13-trihydroxyoctadecenoic acid generates a diagnostic fragment at 211.0 mass-to-charge ratio under 25 electron volts collision energy [1]. This differential fragmentation behavior enables unambiguous identification and quantification of each regioisomer through targeted mass spectrometry approaches.
The chromatographic behavior of these regioisomers also differs systematically. In reversed-phase high-performance liquid chromatography systems, 9,10,13-trihydroxyoctadecenoic acid typically elutes earlier than its 9,12,13-regioisomer, reflecting subtle differences in hydrophobicity despite identical molecular formulas [1]. This elution pattern proves consistent across various column chemistries and mobile phase compositions, providing an additional layer of analytical confidence for regioisomeric assignment.
Both regioisomers derive from linoleic acid through oxidative processes, but their formation pathways and biological distributions exhibit distinct characteristics. The 9,10,13-trihydroxyoctadecenoic acid arises primarily through enzymatic processes involving lipoxygenase activity and autoxidation mechanisms [3] [4]. Conversely, 9,12,13-trihydroxyoctadecenoic acid, commonly known as pinellic acid, demonstrates significant presence in plant sources and represents a major component in certain botanical extracts [5] [6] [7].
The stereochemical complexity of 9,12,13-trihydroxyoctadecenoic acid extends beyond regioisomerism to encompass intricate diastereomeric relationships arising from its three chiral centers. Each chiral carbon can exist in either rectus or sinister configuration, theoretically generating eight possible stereoisomers for each regioisomeric form [1] [3]. These stereoisomers organize into four diastereomeric pairs, with each pair consisting of two enantiomers.
Configuration Type | Relative Stereochemistry | Chromatographic Behavior | Representative Compounds | Typical Retention Volume |
---|---|---|---|---|
threo (9,10-diol) | syn arrangement of adjacent OH groups | Less polar, earlier elution | 5a/b, 9a/b (9,10,13-TriHOME) | 56 ml (normal phase) |
erythro (9,10-diol) | anti arrangement of adjacent OH groups | More polar, later elution | 7a/b, 11a/b (9,10,13-TriHOME) | 49 ml (normal phase) |
threo (12,13-diol) | syn arrangement of adjacent OH groups | Less polar, earlier elution | 9a/b, 11a/b (9,12,13-TriHOME) | Variable |
erythro (12,13-diol) | anti arrangement of adjacent OH groups | More polar, later elution | 10a/b, 12a/b (9,12,13-TriHOME) | Variable |
The diastereomeric relationships within 9,12,13-trihydroxyoctadecenoic acid manifest through the relative configurations of adjacent hydroxyl groups. The threo configuration describes a syn arrangement of vicinal hydroxyl groups, where both substituents project from the same face of the carbon chain. This configuration typically exhibits reduced polarity and consequently elutes earlier during normal-phase chromatographic separations [3]. The erythro configuration represents an anti arrangement, with vicinal hydroxyl groups positioned on opposite faces of the molecular framework, resulting in increased polarity and later chromatographic elution [3].
These stereochemical distinctions prove critical for understanding the biological activity and metabolic fate of individual stereoisomers. Research demonstrates that specific stereoisomers exhibit preferential enzymatic recognition and transformation, with 13(S)-configured compounds showing enhanced biological activity compared to their 13(R) counterparts [1] [8]. This stereochemical selectivity reflects the three-dimensional active site architecture of enzymes involved in trihydroxyoctadecenoic acid metabolism, including lipoxygenases and related oxidative enzymes.
The comprehensive stereochemical analysis of 9,12,13-trihydroxyoctadecenoic acid demands sophisticated analytical workflows that address the challenges posed by minimal physicochemical differences between isomers. Contemporary methodologies employ sequential analytical strategies combining rapid diastereomer quantification with detailed enantiomeric profiling through complementary chromatographic approaches [1].
Parameter | Value | Method |
---|---|---|
Accuracy (Intra-day) | 84-120% | Reversed-phase UHPLC-MS/MS |
Accuracy (Inter-day) | 88-120% | Reversed-phase UHPLC-MS/MS |
Precision (CV%) | ≤6.1% | Reversed-phase UHPLC-MS/MS |
Limit of Detection | 90-98 fg on column | Reversed-phase UHPLC-MS/MS |
Limit of Quantification | 300-320 fg on column | Reversed-phase UHPLC-MS/MS |
Linearity | R² = 0.998 | Reversed-phase UHPLC-MS/MS |
Recovery | 83% | Reversed-phase UHPLC-MS/MS |
Enantiomeric Excess Error | ≤11 percentage points | Chiral LC-MS/MS |
The primary analytical workflow employs reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry for rapid diastereomer quantification. This approach utilizes an Acquity ultra-high-performance liquid chromatography BEH C18 column with 1.7 micrometer particle size, enabling baseline separation of four 9,10,13-trihydroxyoctadecenoic acid and four 9,12,13-trihydroxyoctadecenoic acid diastereomeric pairs within 12.5 minutes [1]. The method demonstrates exceptional analytical performance with accuracy ranging from 84 to 120 percent, precision coefficients of variation below 6.1 percent, and detection limits at the femtogram level [1].
Sample preparation protocols incorporate solid-phase extraction using Evolute Express ABN cartridges to remove matrix interferences and concentrate target analytes. The extraction procedure involves protein precipitation, pH adjustment to 5.6, cartridge conditioning with methanol and water, sample loading, washing with 10 percent methanol, and elution with pure methanol [1]. This systematic approach achieves recovery rates of approximately 83 percent while effectively eliminating endogenous interferents that compromise mass spectrometric detection.
The mass spectrometric detection employs negative ionization mode with multiple reaction monitoring, targeting specific fragmentation transitions unique to each regioisomer. The 9,10,13-trihydroxyoctadecenoic acid monitoring utilizes the transition from precursor ion 329.1 to product ion 139.0 with 21 electron volts collision energy, while 9,12,13-trihydroxyoctadecenoic acid employs the transition from 329.1 to 211.0 with 25 electron volts collision energy [1]. Stable isotope-labeled internal standards, specifically [11,12,13-¹³C₃]-9,12,13-trihydroxyoctadecenoic acid, provide quantitative accuracy and compensation for matrix effects.
Chemical derivatization strategies enhance analytical capabilities for specific applications, particularly gas chromatography-mass spectrometry analysis. Trimethylsilylation using N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane catalyst converts hydroxyl groups to trimethylsilyl ethers, increasing volatility and chromatographic resolution [9] [10]. Dimethoxypropane acetonide formation protects vicinal diols while preserving stereochemical information, facilitating detailed structural analysis through characteristic fragmentation patterns [9].
Derivatization Type | Reagent(s) | Target Groups | Purpose | Analytical Method | Advantages | Limitations |
---|---|---|---|---|---|---|
Trimethylsilylation (TMS) | BSTFA (+ TMCS catalyst) | Hydroxyl groups | Increase volatility for GC-MS | GC-MS | High volatility, good chromatography | Limited stability (24 hours) |
Dimethoxypropane (DMP) Acetonide | DMP + p-toluenesulfonic acid | Vicinal diols (1,2-diols) | Protect vicinal diols, aid stereochemical assignment | GC-MS, NMR | Stereochemical information retention | Complex fragmentation patterns |
Pentafluorobenzyl (PFB) Ester | PFB bromide | Carboxyl groups | Enhance MS sensitivity, electron capture | LC-MS/MS with ECAPCI | Enhanced sensitivity for negatively charged species | Requires specialized ionization |
Methyl Esterification | Diazomethane or BF3/methanol | Carboxyl groups | Reduce polarity for chromatography | GC-MS, LC-MS | Simple, reliable reaction | Loss of stereochemical information |
Acetonide + TMS (Sequential) | DMP then BSTFA | Vicinal diols + remaining OH | Complete derivatization for GC-MS | GC-MS | Complete protection of all reactive sites | Multi-step procedure |
Methoxycarbonyl (MPA) Esters | (R)- or (S)-MPA + DCC | All hydroxyl groups | Stereochemical assignment by NMR | ¹H NMR | Direct stereochemical determination | Requires pure enantiomeric reagents |
The resolution of enantiomeric pairs within the trihydroxyoctadecenoic acid family necessitates specialized chiral chromatographic approaches that exploit differential interactions between stereoisomers and chiral stationary phases. Contemporary analytical workflows employ amylose-based chiral stationary phases, specifically the Chiralpak AD-RH column, which demonstrates exceptional resolving power for multiple chiral centers within complex molecular architectures [1].
Method Type | Column | Separation Time | Compounds Resolved | Detection Mode |
---|---|---|---|---|
Reversed-phase UHPLC-MS/MS | Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 μm) | 12.5 min | 8 diastereomers (4 each of 9,10,13- and 9,12,13-TriHOME) | ESI-MS/MS (negative mode) |
Chiral LC-MS/MS | Chiralpak AD-RH (2.1 × 150 mm, 3 μm) | 97 min | 16 stereoisomers (8 each of 9,10,13- and 9,12,13-TriHOME) | ESI-MS/MS (negative mode) |
Combined Workflow | Sequential use of both columns | 109.5 min total | 16 stereoisomers with quantification | ESI-MS/MS (negative mode) |
The chiral separation methodology utilizes isocratic elution with a mobile phase consisting of 35 percent acetonitrile containing 20 percent isopropanol and 0.1 percent acetic acid in water. This optimized composition provides baseline resolution of all sixteen stereoisomers within a 97-minute analytical window [1]. The extended separation time reflects the challenging nature of enantiomeric resolution for compounds bearing multiple chiral centers with similar steric environments.
Column selection proves critical for achieving adequate resolution of closely eluting enantiomeric pairs. Comparative studies demonstrate that 3-micrometer particle size chiral columns provide superior resolving power compared to 5-micrometer alternatives, particularly for late-eluting 9,10,13-trihydroxyoctadecenoic acid compounds [1]. The smaller particle size enhances chromatographic efficiency and reduces peak broadening, enabling satisfactory separation of challenging enantiomeric pairs that co-elute under standard conditions.
Mass spectrometric detection maintains identical parameters to the achiral separation, employing negative ionization mode with multiple reaction monitoring. The chiral method focuses on enantiomeric excess determination and relative abundance assessment rather than absolute quantification, which remains the domain of the reversed-phase approach [1]. This complementary strategy maximizes analytical information while maintaining practical throughput for routine applications.
Challenge Category | Description | Impact on Analysis | Mitigation Strategy |
---|---|---|---|
Isomer Number | 16 total stereoisomers (8 enantiomer pairs each for 9,10,13- and 9,12,13-TriHOME) | High resolution separation required | Sequential achiral-chiral LC workflow |
Physicochemical Similarity | Minimal differences in hydrophobicity and polarity between isomers | Baseline separation challenging | UHPLC with sub-2 μm particles |
Chiral Recognition | Requires specialized chiral stationary phases for enantiomer separation | Specialized columns needed | Amylose-based chiral phases |
Matrix Effects | Complex biological matrices interfere with detection and quantification | Sample cleanup essential | Solid-phase extraction cleanup |
Standard Availability | Limited commercial availability of individual stereoisomer standards | Synthesis required | Chemical synthesis of standards |
Method Complexity | Multi-step analytical workflow combining achiral and chiral separations | Multiple methods needed | Automated sample preparation |
Sensitivity Requirements | Detection limits at fg levels required for biological samples | Advanced MS detection | Triple quadrupole MS/MS |
Time Requirements | Long analysis times (>100 min for complete stereochemical profiling) | Low throughput | Method optimization for speed |
Recent technological advances explore supercritical fluid chromatography as an alternative to traditional liquid chromatographic approaches for enantiomeric separations. Supercritical fluid chromatography offers reduced analysis times, enhanced resolution, and improved environmental sustainability compared to conventional methods [1]. However, method development and validation remain ongoing for trihydroxyoctadecenoic acid applications.